molecular formula C13H12O2 B189083 (4-Phenoxyphenyl)methanol CAS No. 2215-78-3

(4-Phenoxyphenyl)methanol

Cat. No.: B189083
CAS No.: 2215-78-3
M. Wt: 200.23 g/mol
InChI Key: FEOMFFKZOZMBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Phenoxyphenyl)methanol is an organic compound with the molecular formula C13H12O2. It is a white crystalline solid that is used as a reactant and reagent in various organic synthesis processes . The compound is known for its versatility in chemical reactions and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Phenoxyphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of phenol with benzyl chloride in the presence of a base to form this compound. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods: In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Phenoxyphenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Phenoxyphenyl)methanol involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored and analyzed. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions, which are facilitated by the compound’s functional groups .

Comparison with Similar Compounds

Comparison: (4-Phenoxyphenyl)methanol is unique due to its specific structural configuration, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications. Its hydroxyl group allows for versatile chemical modifications, distinguishing it from other phenoxyphenyl derivatives .

Properties

IUPAC Name

(4-phenoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOMFFKZOZMBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356553
Record name (4-phenoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2215-78-3
Record name (4-phenoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium borohydride (0.48 g) was added to a solution of 4.96 g of 4-phenoxybenzaldehyde in 20 ml of ethanol, and the mixture was stirred at room temperature for 1.5 hours. After the completion of the concentration, the residue was extracted with tert-butylmethyl ether and with water. The organic layer was concentrated to give 4.84 g of 4-phenoxybenzyl alcohol.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-(phenyloxy)benzoic acid (10.4 g, 48.7 mmol) in tetrahydrofuran (30 ml) was added 1M tetrahydrofuran solution of borane (63 ml, 63 mmol) at room temperature and the mixture was stirred overnight. 1N Hydrochloric acid was added to the reaction solution for quenching and the mixture was extracted with ethyl acetate (100 ml×2). The extract was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate) and recrystallized from hexane to give (4-(phenyloxy)phenyl)methanol (8.51 g, 87%).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of iodobenzene (2.0 g, 9.7 mmol), 4-hydroxybenzyl alcohol (1.0 g, 8.1 mmol), potassium carbonate (0.67 g, 4.8 mmol), copper chloride(I) (0.016 g, 0.16 mmol) and 8-quinolinol (0.023 g, 0.16 mmol) in 1,3-dimethyl-2-imidazolidinone (5 mL) was stirred at 170° C. for 20 hours. The reaction solution was filtered, extracted with ethyl acetate, and then concentrated under reduced pressure. The residue was purified with silica gel column chromatography (hexane/ethyl acetate=7:3) to give the title compound (0.12 g, yield 7%) as an oily matter.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
[Compound]
Name
copper chloride(I)
Quantity
0.016 g
Type
reactant
Reaction Step One
Quantity
0.023 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Phenoxyphenyl)methanol
Reactant of Route 2
(4-Phenoxyphenyl)methanol
Reactant of Route 3
Reactant of Route 3
(4-Phenoxyphenyl)methanol
Reactant of Route 4
Reactant of Route 4
(4-Phenoxyphenyl)methanol
Reactant of Route 5
Reactant of Route 5
(4-Phenoxyphenyl)methanol
Reactant of Route 6
Reactant of Route 6
(4-Phenoxyphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.